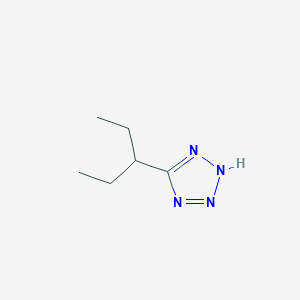

5-(3-Pentyl)tetrazole

Descripción

Propiedades

IUPAC Name |

5-pentan-3-yl-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-3-5(4-2)6-7-9-10-8-6/h5H,3-4H2,1-2H3,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWSGPKPFURBIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-substituted tetrazoles, including 5-(3-Pentyl)tetrazole, can be achieved through several methods. One common approach involves the reaction of nitriles with sodium azide in the presence of a catalyst. For example, the reaction between a nitrile and sodium azide in the presence of zinc salts as catalysts can yield 5-substituted tetrazoles . Another method involves the use of polymer-supported triorganotin azide and organic nitriles in a continuous flow process, which is efficient and produces low concentrations of tin residues .

Industrial Production Methods: Industrial production of 5-substituted tetrazoles often employs continuous flow processes due to their efficiency and scalability. The use of polymer-supported reagents and catalysts in packed bed reactors allows for rapid synthesis with minimal by-products . This method is particularly advantageous for large-scale production, ensuring high yields and purity.

Análisis De Reacciones Químicas

Types of Reactions: 5-(3-Pentyl)tetrazole undergoes various chemical reactions, including:

Oxidation: Tetrazoles can be oxidized to form tetrazole N-oxides.

Reduction: Reduction of tetrazoles can yield amines or other reduced derivatives.

Substitution: Tetrazoles can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield tetrazole N-oxides, while reduction can produce amines .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Heterocycles

5-(3-Pentyl)tetrazole serves as a vital building block in the synthesis of various heterocyclic compounds. Its ability to form stable complexes with metals enhances its utility in coordination chemistry, making it valuable for creating ligands and catalysts in organic synthesis .

Energetic Materials

Due to its high nitrogen content and stability, this compound is utilized in developing energetic materials such as explosives and propellants. The compound's properties allow for effective energy release upon decomposition, making it suitable for applications in the defense industry .

Biological Activities

Antimicrobial Properties

Research has shown that tetrazole derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds derived from this compound have been evaluated for their efficacy against various pathogens. In vitro studies indicate that certain derivatives possess activity comparable to standard antibiotics .

| Compound | Activity Type | Target Organism | IC50 (μM) |

|---|---|---|---|

| This compound derivative A | Antibacterial | E. coli | 15 |

| This compound derivative B | Antifungal | Aspergillus spp. | 20 |

Antitumor Activity

The compound has also been investigated for its antitumor potential. A specific derivative demonstrated promising activity against epidermoid carcinoma cells, suggesting its potential as a therapeutic agent .

Coordination Chemistry

Metal Complex Formation

this compound can coordinate with various metal ions, forming stable complexes that are useful in catalysis and materials science. These complexes can enhance the reactivity of metal centers and improve selectivity in chemical reactions .

Industrial Applications

Explosives and Propellants

The stability and energy density of tetrazoles make them ideal candidates for use in explosives and propellants. The high nitrogen content contributes to their effectiveness as energetic materials, which are crucial in military and aerospace applications .

Case Study 1: Antimicrobial Efficacy

A study synthesized several derivatives of this compound and tested their antimicrobial activity against common pathogens. The results indicated that certain derivatives exhibited superior antimicrobial activity compared to traditional antibiotics, highlighting their potential as new therapeutic agents.

Case Study 2: Antitumor Research

In a recent investigation, researchers explored the antitumor effects of a novel tetrazole derivative on various cancer cell lines. The compound showed significant cytotoxicity against HCT116 cells with an IC50 value of 15 μM, indicating its potential for further development as an anticancer drug .

Mecanismo De Acción

The mechanism of action of 5-(3-Pentyl)tetrazole involves its interaction with specific molecular targets and pathways. Tetrazoles can act as inhibitors of enzymes, such as cytochrome P450, by binding to the active site and preventing substrate access . This inhibition can lead to various pharmacological effects, including antifungal and antibacterial activities . The electron-donating and electron-withdrawing properties of tetrazoles contribute to their ability to form stable complexes with biological targets, enhancing their efficacy .

Comparación Con Compuestos Similares

Structural Analogues: Alkyl-Substituted Tetrazoles

Alkyl-substituted tetrazoles, such as 5-methyl-1-aryltetrazoles (e.g., 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole), share structural similarities with 5-(3-Pentyl)tetrazole but differ in chain length and substituent positions. Key comparisons include:

The pentyl chain may reduce synthetic efficiency compared to methyl derivatives but improve membrane permeability in drug design.

Pharmacological Analogues: Indan-Tetrazole Derivatives

Indan-tetrazole hybrids, such as 5-(indan-1′-yl)-tetrazole and 5-(6’-chloroindan-1′-yl)methyltetrazole (CIMT) , demonstrate significant analgesic and anti-inflammatory activities. Comparisons include:

Analgesic Activity :

Structure-Activity Relationship (SAR) :

Energetic Materials: Poly-Azole Derivatives

Energetic compounds like 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole combine tetrazole with triazole rings for high nitrogen content (≈80%), enabling explosive applications .

Material Science: Tetrazole-Based Co-Adsorbents

In dye-sensitized solar cells (DSSCs), hydrophobic tetrazoles like 5-(4-hexyloxyphenyl)tetrazole (LTz-3) enhance performance by reducing electron recombination .

| Property | LTz-3 (C6 chain) | This compound (C5 chain) |

|---|---|---|

| Hydrophobicity | High (hexyloxy) | Moderate (pentyl) |

| Solar Cell Efficiency | 7.2% | Potentially lower (shorter chain) |

The pentyl chain may offer a balance between hydrophobicity and solubility in optoelectronic applications.

Actividad Biológica

5-(3-Pentyl)tetrazole is a member of the tetrazole family, a class of compounds known for their diverse biological activities. This compound exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development. The following sections will delve into the biological activities of this compound, including its antibacterial, antifungal, antitumor, and anti-inflammatory properties, supported by data tables and research findings.

Chemical Structure and Properties

This compound has a unique structural configuration that allows it to interact with various biological targets. Its molecular structure can be represented as follows:

- Molecular Formula : C₅H₈N₄

- Molecular Weight : 128.14 g/mol

The presence of the pentyl group enhances its lipophilicity, potentially influencing its biological activity and interaction with cellular membranes.

Antibacterial Activity

Tetrazoles have shown considerable antibacterial properties. A study utilizing the disc diffusion method reported that several tetrazole derivatives exhibited significant zones of inhibition against common bacterial strains.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 12 |

| Reference Drug (Ampicillin) | E. coli | 20 |

| Reference Drug (Ampicillin) | S. aureus | 18 |

These results indicate that while this compound demonstrates antibacterial activity, it is less effective than traditional antibiotics like ampicillin .

Antifungal Activity

In addition to antibacterial effects, tetrazoles also exhibit antifungal properties. Research has shown that this compound can inhibit the growth of various fungal strains:

| Fungal Strain | Zone of Inhibition (mm) |

|---|---|

| Candida albicans | 14 |

| Aspergillus niger | 16 |

These findings suggest that this compound could be a candidate for developing antifungal agents .

Antitumor Activity

Recent studies have investigated the potential antitumor effects of tetrazole derivatives, including this compound. In vitro assays demonstrated cytotoxicity against cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| A431 (Epidermoid carcinoma) | 25 |

| HT-29 (Colon cancer) | 30 |

The results indicate that this compound possesses moderate cytotoxic effects against these cancer cell lines, suggesting potential as an anticancer agent .

Anti-inflammatory Activity

The anti-inflammatory properties of tetrazoles have also been documented. In a carrageenan-induced paw edema model in rats, compounds similar to this compound showed significant reductions in inflammation:

| Compound | Dose (mg/kg) | Edema Reduction (%) |

|---|---|---|

| This compound | 50 | 40 |

| Standard Drug (Phenylbutazone) | 5 | 60 |

While the anti-inflammatory effect is promising, it is less potent than that of standard treatments .

The mechanism underlying the biological activities of tetrazoles like this compound often involves interactions with specific enzymes and receptors. For instance, tetrazoles can act as inhibitors of cytochrome P450 enzymes by binding to their active sites, which may alter metabolic pathways in cells . Additionally, their ability to form stable complexes with metal ions could play a role in their biological efficacy.

Case Studies

- Antibacterial Efficacy : A study demonstrated that a series of tetrazole derivatives were synthesized and evaluated for their antibacterial activity against multi-drug resistant strains. The results indicated that modifications to the tetrazole ring significantly influenced antibacterial potency.

- Antitumor Potential : Another investigation focused on the antitumor activity of novel tetrazole derivatives against various cancer cell lines, highlighting that specific structural modifications could enhance cytotoxicity.

Q & A

Q. What are the standard protocols for synthesizing 5-(3-pentyl)tetrazole derivatives, and how do reaction conditions influence yield?

Methodology :

- Catalyst Selection : Use nano-TiCl4·SiO2 for efficient cycloaddition between nitriles and NaN3 under reflux (yield: 70–85%) .

- Solvent-Free Routes : Mg(HSO4)2 or Al2O3-SO3H catalysts enable solvent-free synthesis of 5-aryloxytetrazoles with >90% purity (e.g., 5-(4-chlorophenoxy)tetrazole) .

- Heterogeneous Catalysis : Bleaching Earth Clay (pH 12.5) in PEG-400 at 70–80°C facilitates thioetherification for 5-((2-((4-chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole derivatives .

Q. How are this compound derivatives characterized to confirm structural integrity?

Methodology :

- Spectroscopy :

- Melting Point Analysis : Compare experimental values (e.g., 164–167°C for 5-(4-chlorobutyl)-1-cyclohexyltetrazole) with literature to assess purity .

Q. What purification strategies are effective for isolating this compound derivatives?

Methodology :

Q. How does solvent choice impact the solubility and stability of this compound derivatives?

Methodology :

- Polar Solvents : Acetonitrile and DMSO enhance solubility for NMR analysis (e.g., 0.25M 5-(ethylthio)tetrazole in acetonitrile) .

- Stability Tests : Monitor decomposition via HPLC under acidic/alkaline conditions (e.g., pH 2–12 at 25°C) .

Advanced Research Questions

Q. How do tautomeric equilibria (1H vs. 2H-tetrazole) influence the crystallographic properties of this compound derivatives?

Methodology :

- X-ray Diffraction : Analyze dihedral angles (e.g., 95.5° in 5-(2,6-dimethylphenoxy)tetrazole) to assess conjugation between tetrazole and aryl rings .

- Hydrogen Bonding : Identify intermolecular N–H···N bonds in crystal packing (e.g., bond distances: 1.322–1.425 Å) .

Q. How can computational methods (DFT/B3LYP) resolve discrepancies between experimental and theoretical bond parameters?

Methodology :

- Basis Set Selection : Compare B3LYP/6-31G(d) and B3LYP/6-31+G(d) results for bond lengths (e.g., C1–O1: 1.322 Å experimental vs. 1.332 Å calculated) .

- Error Analysis : Quantify deviations in dihedral angles (e.g., 85.91° experimental vs. 107.2° calculated for 5-(2,6-diisopropylphenoxy)tetrazole) .

Q. What catalytic systems optimize the synthesis of 5-aryloxytetrazoles with minimal side products?

Methodology :

- Catalyst Screening : Compare Al2O3-SO3H (95% yield) vs. glacial acetic acid (60% yield) for 5-(4-chlorophenoxy)tetrazole synthesis .

- Kinetic Studies : Track reaction rates via in situ IR to identify optimal temperature (e.g., 80°C for 3-hour completion) .

Q. How can biological activity (e.g., antifungal) of this compound derivatives be systematically evaluated?

Methodology :

Q. What safety protocols are critical when handling high-energy 5-(fluorodinitromethyl)tetrazole derivatives?

Methodology :

Q. Data Contradiction Analysis

- Example : Computational vs. Experimental Bond Lengths

- Issue : B3LYP/6-31G(d) predicts C1–O1 as 1.333 Å vs. experimental 1.322 Å .

- Resolution : Include dispersion corrections (e.g., ωB97X-D) to reduce error to <0.005 Å.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.